REACTION_CXSMILES
|
[Li+].CCC[CH2-].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](Br)[CH:8]=1.C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.CCCCCC>CCOCC>[Br:6][C:7]1[CH:8]=[C:9]([B:18]([OH:19])[OH:17])[CH:10]=[CH:11][CH:12]=1 |f:0.1|
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Name
|
|
Quantity
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44 mL
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Type
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reactant
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Smiles
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[Li+].CCC[CH2-]
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Name
|
|
Quantity
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25 g
|
Type
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reactant
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Smiles
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BrC1=CC(=CC=C1)Br
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Name
|
|
Quantity
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25.3 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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CCOCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring 10 mins
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at -78°
|
Type
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CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
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CUSTOM
|
Details
|
A small amount of solid separated
|
Type
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STIRRING
|
Details
|
After stirring 15 mins
|
Duration
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15 min
|
Type
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ADDITION
|
Details
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more at R.T., 150 mL of ice cold 8% aqueous hydrochloric acid was cautiously added
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Type
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WAIT
|
Details
|
the stirring was continued for 15 mins
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
|
The organic phase was separated
|
Type
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WASH
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Details
|
washed with 2×100 mL of saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
Solvent removal
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Type
|
CUSTOM
|
Details
|
gave ~30 G of crude product as a semi-solid, which
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Type
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FILTRATION
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Details
|
The solid was filtered
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Type
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WASH
|
Details
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washed with 2×25 mL of hexane
|
Type
|
CUSTOM
|
Details
|
The resulting silky solid (mp 178°-9° C. after softening at ~160° C.) (6.5 g)
|
Type
|
CONCENTRATION
|
Details
|
The hexane filtrate was concentrated
|
Type
|
STIRRING
|
Details
|
the residue was stirred well with 150 mL of petroleum ether (30°-60°)
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Type
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FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
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washed with 2×25 mL of petroleum ether
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |